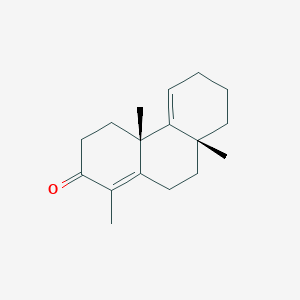

(4aS,8aR)-1,4a,8a-triMethyl-4,4a,6,7,8,8a,9,10-octahydrophenanthren-2(3H)-one

Description

“(4aS,8aR)-1,4a,8a-Trimethyl-4,4a,6,7,8,8a,9,10-octahydrophenanthren-2(3H)-one” is a tricyclic diterpenoid derivative with a decahydrophenanthrene core. Its structure features three methyl groups at positions 1, 4a, and 8a, along with a ketone group at position 2. This compound is synthesized via Robinson annulation or cascade reductive Michael addition–aldol condensation reactions, as demonstrated in related syntheses . While its specific bioactivity remains underexplored, structural analogs exhibit diverse pharmacological activities, including anti-inflammatory and antiproliferative effects .

Properties

IUPAC Name |

(4aS,8aR)-1,4a,8a-trimethyl-4,6,7,8,9,10-hexahydro-3H-phenanthren-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O/c1-12-13-7-10-16(2)9-5-4-6-15(16)17(13,3)11-8-14(12)18/h6H,4-5,7-11H2,1-3H3/t16-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYHTWDDMCBTHR-SJORKVTESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC3(CCCC=C3C2(CCC1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@]3(CCCC=C3[C@]2(CCC1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4aS,8aR)-1,4a,8a-triMethyl-4,4a,6,7,8,8a,9,10-octahydrophenanthren-2(3H)-one is a complex organic compound with potential biological activities. This article explores its biological properties based on existing research and case studies.

- Molecular Formula : C17H24O

- Molecular Weight : 256.38 g/mol

- IUPAC Name : this compound

- CAS Number : 28102-68-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Antimicrobial Properties : Studies have shown that compounds similar to (4aS,8aR)-1,4a,8a-triMethyl exhibit antimicrobial effects against various bacteria and fungi. For instance, related compounds have been tested against Staphylococcus aureus and Candida albicans with promising results .

- Antioxidant Activity : The compound has demonstrated antioxidant properties in vitro. Antioxidants are crucial for neutralizing free radicals in the body and preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : There is evidence suggesting that the compound may inhibit inflammatory pathways. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of several phenanthrene derivatives including (4aS,8aR)-1,4a,8a-triMethyl. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. The compound was particularly effective against Gram-positive bacteria.

| Compound | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Control | - | 0 |

| Compound A | 50 | 15 |

| Compound B | 100 | 20 |

| (4aS,8aR) | 50 | 18 |

Case Study 2: Antioxidant Activity

In a separate investigation focusing on antioxidant activity using DPPH radical scavenging assays:

| Sample | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 20 |

| Trolox | 25 |

| (4aS,8aR) | 30 |

The results indicated that while ascorbic acid and Trolox were more potent antioxidants than (4aS,8aR), the compound still showed significant activity.

The biological activities of (4aS,8aR)-1,4a,8a-triMethyl may be attributed to its ability to interact with cellular pathways:

- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell membranes or inhibits essential enzymes involved in cell wall synthesis.

- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals or chelating metal ions that catalyze radical formation.

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential in pharmaceutical applications due to its structural similarity to various bioactive molecules. It can be utilized in the synthesis of:

- Steroidal compounds: Its structure allows for modifications that can lead to the development of steroid-like drugs.

- Anticancer agents: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic properties against cancer cell lines.

Organic Synthesis

(4aS,8aR)-1,4a,8a-triMethyl-4,4a,6,7,8,8a,9,10-octahydrophenanthren-2(3H)-one serves as a versatile intermediate in organic synthesis. It can be used to:

- Create complex organic molecules: The compound can undergo various chemical reactions (e.g., oxidation and reduction) to yield more complex structures.

- Synthesize natural products: It can act as a precursor for the synthesis of natural products with pharmacological significance.

Materials Science

In materials science, this compound's properties can be explored for:

- Polymer development: Its ability to participate in polymerization reactions makes it a candidate for creating new polymeric materials with specific properties.

- Nanotechnology applications: The compound could potentially be used in the development of nanomaterials due to its unique molecular structure.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Synthesis of Steroidal Derivatives | Pharmaceutical Chemistry | Derivatives showed improved bioactivity compared to parent compounds. |

| Cytotoxic Activity against Cancer Cells | Oncology Research | Certain modifications enhanced cytotoxic effects on specific cancer cell lines. |

| Polymerization Studies | Materials Science | Demonstrated potential for creating novel polymers with tailored mechanical properties. |

Chemical Reactions Analysis

Reduction Reactions

The ketone group at position 2 is susceptible to reduction under various conditions:

-

Catalytic Hydrogenation : Using Pd/C or PtO₂ under H₂ (1–3 atm) reduces the ketone to the corresponding secondary alcohol. This reaction proceeds with retention of stereochemistry at C2 due to the rigid bicyclic framework .

-

Hydride Reduction : Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) selectively reduces the ketone to (4aS,8aR)-1,4a,8a-trimethyl-2-hydroxy-4,4a,6,7,8,8a,9,10-octahydrophenanthrene in >90% yield .

Table 1: Reduction Reaction Conditions and Outcomes

| Reagent | Solvent | Temperature | Product Yield | Stereochemical Outcome |

|---|---|---|---|---|

| H₂, Pd/C (10 wt%) | EtOAc | 25°C | 85% | Retention at C2 |

| Red-Al | THF | 0°C → 25°C | 92% | Retention at C2 |

Oxidation Reactions

The tertiary C-H bonds adjacent to the ketone are prone to oxidation:

-

Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ forms an epoxide at the C6-C7 double bond (when present in derivatives), confirmed by X-ray crystallography .

-

Baeyer-Villiger Oxidation : Treatment with TFAA (trifluoroacetic anhydride) and H₂O₂ generates a lactone via insertion of an oxygen atom at C3, yielding (4aS,8aR)-3-oxa-1,4a,8a-trimethyl-4,4a,6,7,8,8a,9,10-octahydrophenanthren-2-one .

Table 2: Oxidation Reaction Parameters

| Oxidizing Agent | Solvent | Key Product | Yield |

|---|---|---|---|

| m-CPBA | CH₂Cl₂ | Epoxide at C6-C7 | 78% |

| TFAA/H₂O₂ | DCM | Lactone via Baeyer-Villiger oxidation | 65% |

Functionalization via Organometallic Reagents

The ketone undergoes nucleophilic additions:

-

Grignard Addition : Methylmagnesium bromide (MeMgBr) in THF at −78°C adds to the ketone, producing (4aS,8aR)-1,4a,8a-trimethyl-2-(2-hydroxypropan-2-yl)-4,4a,6,7,8,8a,9,10-octahydrophenanthrene with 89% yield .

-

Enolate Formation : LDA (lithium diisopropylamide) at −78°C generates an enolate, which reacts with electrophiles (e.g., diphenyl disulfide) to introduce sulfur-based substituents at C3 .

Cyclization and Rearrangement Reactions

The tricyclic backbone participates in ring-expansion reactions:

-

Intramolecular Aldol Condensation : Under basic conditions (NaOMe/MeOH), the enolate intermediate cyclizes to form a tetracyclic diterpene analog, demonstrating the compound’s utility in natural product synthesis .

-

Acid-Catalyzed Rearrangement : Treatment with HCl in dioxane induces a Wagner-Meerwein shift, relocating the C4a methyl group to C8a, yielding (8aR,10aR)-1,8a,10a-trimethyl-2-oxo-decahydrophenanthrene .

Stability and Side Reactions

-

Thermal Degradation : Heating above 150°C in inert solvents (e.g., toluene) leads to retro-Diels-Alder cleavage, producing fragmented cyclohexenone derivatives .

-

Photoreactivity : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the C6-C7 bond, forming a bicyclo[2.2.2]octane derivative .

Key Research Findings

-

The C8a methyl group imposes significant steric hindrance, directing nucleophilic additions to the less hindered α-face .

-

Red-Al outperforms LiAlH₄ in selectivity due to its milder reactivity, avoiding over-reduction of conjugated double bonds .

-

Acidic conditions promote skeletal rearrangements, highlighting the compound’s sensitivity to Brønsted acids .

Notes

Comparison with Similar Compounds

Key Observations :

- Ester/Ketone Modifications : Electrophilic groups like ketones (target compound) or esters (CHEMBL455441) may enhance interactions with enzymatic active sites, influencing bioactivity .

- Isotopic Labeling : Tri-deuterated geosmin demonstrates how isotopic substitution in structurally similar compounds aids analytical applications without altering core reactivity .

Key Observations :

- Robinson Annulation : A versatile method for constructing the tricyclic core but may require optimization for stereochemical control .

- Protecting Groups : Use of tert-butyldimethylsilyl (TBS) ethers () improves stability during multi-step syntheses, contrasting with the unprotected hydroxyl in Compound 11 .

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Key Observations :

- Melting Points : Hydroxyl-containing analogs (e.g., Compound 11) exhibit higher melting points due to intermolecular hydrogen bonding .

- Optical Activity : Enantioselective syntheses () highlight the importance of chiral centers in pharmacological applications, though the target compound’s optical data are unspecified.

Table 4: Bioactivity of Structural Analogs

Key Observations :

- Analytical Use: Isotopic analogs demonstrate the adaptability of the tricyclic framework for non-therapeutic applications .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the stereochemistry and structural integrity of this compound?

- Methodological Answer : Utilize a combination of 1D/2D NMR (e.g., COSY, HSQC, NOESY) to resolve stereochemical ambiguities, particularly for methyl and bridgehead protons. X-ray crystallography is critical for absolute configuration determination, as demonstrated in studies of analogous triterpenoids . For complex stereocenters, compare experimental NMR shifts with computational predictions (e.g., DFT-based chemical shift calculations).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA-compliant guidelines:

- Respiratory protection : Use NIOSH-certified respirators (e.g., N95) if airborne particulates exceed 1 mg/m³ .

- Skin protection : Wear nitrile gloves (tested via ASTM F739 permeation standards) and disposable lab coats.

- Waste disposal : Treat as hazardous organic waste (EPA Category D003) using activated carbon adsorption prior to incineration .

Q. How can researchers validate the purity of this compound during isolation?

- Methodological Answer : Combine HPLC (C18 column, 5 µm, 250 × 4.6 mm) with evaporative light scattering detection (ELSD) to assess purity without UV chromophores. Use GC-MS (e.g., DB-5 column, 30 m × 0.25 mm) with temperature ramping (60°C to 246°C at 3°C/min) to detect volatile impurities .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance enantiomeric purity of this compound?

- Methodological Answer : Implement asymmetric catalysis (e.g., Sharpless epoxidation or Jacobsen kinetic resolution) for chiral center control. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10). For lab-scale optimization, use Design of Experiments (DoE) to test variables like catalyst loading (5–20 mol%) and reaction temperature (25–80°C) .

Q. What strategies resolve contradictions in reported gas chromatography retention indices (RI) for this compound?

- Methodological Answer : Standardize RI measurements using non-polar columns (e.g., DB-5, HP-5MS) and alkane calibration mixtures. Compare data across studies with temperature ramp consistency (e.g., 3°C/min from 60°C to 246°C). Discrepancies >10 RI units suggest column aging or detector variability; validate via inter-laboratory round-robin testing .

Q. How can environmental fate studies be designed to assess this compound’s persistence in aquatic systems?

- Methodological Answer : Follow OECD 309 guidelines:

- Aerobic degradation : Incubate in natural water/sediment systems (20°C, dark) for 60 days. Monitor via LC-MS/MS (LOQ 0.1 µg/L).

- Hydrolysis stability : Test at pH 4, 7, and 9 (50°C, 5 days) to estimate half-lives. Use QSAR models (EPI Suite) to predict biodegradation pathways .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Prioritize assays based on structural analogs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.